molecular formula C13H16N2O3 B11760798 Benzyl allyl[2-(hydroxyimino)ethyl]carbamate

Benzyl allyl[2-(hydroxyimino)ethyl]carbamate

Cat. No.: B11760798
M. Wt: 248.28 g/mol
InChI Key: USNPGPXWVWTJSS-ZSOIEALJSA-N
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Description

Benzyl allyl[2-(hydroxyimino)ethyl]carbamate is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . It is known for its unique structure, which includes a benzyl group, an allyl group, and a hydroxyiminoethyl moiety. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl allyl[2-(hydroxyimino)ethyl]carbamate typically involves the reaction of benzyl chloroformate with allylamine, followed by the addition of hydroxylamine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl allyl[2-(hydroxyimino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or benzyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed:

    Oxidation: Formation of oximes and nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl allyl[2-(hydroxyimino)ethyl]carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl allyl[2-(hydroxyimino)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison: Benzyl allyl[2-(hydroxyimino)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

benzyl N-[(2Z)-2-hydroxyiminoethyl]-N-prop-2-enylcarbamate

InChI

InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2/b14-8-

InChI Key

USNPGPXWVWTJSS-ZSOIEALJSA-N

Isomeric SMILES

C=CCN(C/C=N\O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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